Mal(Br2)-Aca-OSu
Description
Contextualization of Heterobifunctional Crosslinkers in Biomedical Research Tool Development
Heterobifunctional crosslinkers are molecules that possess two different reactive groups, enabling the covalent linkage of two distinct target molecules. scbt.comgbiosciences.comchemscene.com This capability is crucial in biomedical research for a wide range of applications, from studying protein-protein interactions to developing new diagnostic and therapeutic agents. scbt.comthermofisher.com Unlike homobifunctional crosslinkers, which have identical reactive ends and can lead to unwanted self-conjugation or polymerization, heterobifunctional reagents allow for controlled, sequential reactions. gbiosciences.comthermofisher.com This two-step process minimizes undesirable side reactions, providing greater precision in constructing complex molecular architectures. gbiosciences.com
The most common heterobifunctional crosslinkers feature an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, and a sulfhydryl-reactive group, like a maleimide (B117702). gbiosciences.comthermofisher.com These reagents are instrumental in creating antibody-drug conjugates (ADCs), immobilizing proteins on solid supports for assays, and stabilizing transient protein interactions for detailed study. scbt.comthermofisher.com The ability to selectively link different molecules makes these crosslinkers invaluable tools for advancing our knowledge of cellular pathways, structural biology, and for the design of innovative biomaterials. scbt.com
Evolution of Chemoselective Ligation Strategies: A Research Overview
Chemoselective ligation refers to chemical reactions that form a bond between two functional groups with high specificity, even in the presence of numerous other reactive groups found in complex biological environments. chimia.chresearchgate.net The development of these strategies has been a pivotal achievement in chemical biology, enabling the synthesis of large, complex proteins and other biomolecules from smaller, unprotected peptide fragments. chimia.chnih.gov
An ideal ligation method should be rapid, proceed under mild, aqueous conditions, and produce no harmful byproducts. chimia.ch One of the earliest and most influential methods is Native Chemical Ligation (NCL), which involves the reaction between a C-terminal peptide thioester and an N-terminal cysteine residue to form a native peptide bond. thieme.de This technique, along with others like Staudinger ligation and "click chemistry," has revolutionized the ability of scientists to create precisely modified proteins for research. researchgate.netnih.gov These advancements allow for the incorporation of non-natural amino acids, fluorescent probes, and other functionalities to study protein function and structure in ways not possible through traditional genetic methods alone. chimia.ch The ongoing evolution of these ligation techniques continues to expand the toolkit available for creating sophisticated bioconjugates. researchgate.netthieme.de
Rationale for the Investigation of Mal(Br2)-Aca-OSu in Modern Chemical Synthesis and Bioconjugation Methodologies
The investigation into this compound is driven by the need for more stable, versatile, and efficient crosslinking reagents. The unique combination of its constituent parts—a dibromomaleimide (Mal(Br2)) head, an N-hydroxysuccinimide ester (OSu) tail, and an aminocaproic acid (Aca) spacer—addresses several limitations of traditional crosslinkers.
The N-hydroxysuccinimide (OSu) ester is a well-established amine-reactive group. It reacts efficiently with primary amines (like those on the side chain of lysine (B10760008) residues or the N-terminus of a protein) under physiological to slightly alkaline pH conditions to form a highly stable amide bond. thermofisher.comthermofisher.com This reaction is a cornerstone of bioconjugation due to its reliability and the stability of the resulting linkage. thermofisher.com
The aminocaproic acid (Aca) component serves as a flexible spacer arm. thermofisher.comfishersci.ie Spacers are critical for overcoming steric hindrance, which can occur when the reactive ends of a crosslinker are too close to the molecules they are intended to link. nih.gov The Aca spacer, a 6-aminohexanoic acid, provides sufficient distance and flexibility, increasing the accessibility of the reactive groups and improving conjugation efficiency. nih.govresearchgate.net
The most innovative component of this crosslinker is the dibromomaleimide (Mal(Br2)) group. tandfonline.com This "next-generation" maleimide offers significant advantages over conventional maleimides for thiol-reactive chemistry. kcl.ac.uk
Enhanced Stability : Standard maleimide-thiol conjugates can be unstable and undergo a retro-Michael reaction, leading to the loss of the conjugated molecule. acs.orgamazonaws.com Dibromomaleimides react with two thiol groups (e.g., from reduced disulfide bonds in antibodies) to form a dithiomaleimide bridge. tandfonline.comacs.org This resulting conjugate is significantly more stable and can be further stabilized by hydrolysis to a dithiomaleamic acid, preventing reversal in biological environments. kcl.ac.ukacs.org
Versatility and Dual Functionality : The dibromomaleimide structure allows for multiple points of attachment. tandfonline.comnih.gov It can react with two thiols for disulfide rebridging or be used for sequential conjugation of different thiol-containing molecules. tandfonline.comresearchgate.net This offers greater control and the ability to create more complex and multifunctional bioconjugates. tandfonline.com
Homogeneity : By specifically targeting and rebridging disulfide bonds, DBM-based reagents can produce more homogeneous products, such as antibody-drug conjugates with a consistent drug-to-antibody ratio (DAR), which is critical for therapeutic efficacy. acs.orgnih.govrsc.org
The combination of the highly specific and stable thiol-reactive dibromomaleimide with the robust amine-reactive NHS ester in a single heterobifunctional molecule, this compound, provides a powerful tool for advanced chemical synthesis and bioconjugation. It allows for the precise, stable, and versatile linkage of diverse biomolecules, addressing key challenges in the development of next-generation therapeutics, diagnostics, and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O6/c15-11-12(16)14(23)17(13(11)22)7-3-1-2-4-10(21)24-18-8(19)5-6-9(18)20/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDBTBEBDUMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C(=C(C2=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Mal Br2 Aca Osu Derivatization
Strategies for the Preparation of Dibromomaleimide Precursors and Analogues in Research Scale
The foundation of Mal(Br2)-Aca-OSu synthesis lies in the preparation of dibromomaleimide precursors. A common and adaptable method for creating N-substituted dibromomaleimides involves the reaction of dibromomaleic anhydride (B1165640) with a primary amine. nih.govnih.gov This reaction typically proceeds in two stages: an initial ring-opening acylation of the amine to form a maleamic acid intermediate, followed by cyclization under dehydrating conditions to yield the desired N-substituted maleimide (B117702). nih.gov
A frequently employed procedure for producing 3,4-dibromo-maleimide acids involves refluxing 3,4-dibromomaleic acid in acetic acid, followed by the addition of an amino acid. rsc.org The mixture is then stirred under reflux for several hours. After cooling, the acetic acid is removed under vacuum. rsc.org
For instance, the synthesis of fluorescein-dibromomaleimide was achieved by treating dibromomaleic anhydride with fluoresceinamine at room temperature, followed by heating at reflux in acetic acid to facilitate cyclization. nih.govacs.org This general approach can be adapted to introduce various functionalities to the maleimide nitrogen, depending on the chosen primary amine.
Furthermore, N-substituted maleimides can be synthesized from a substituted aniline (B41778) or an aliphatic amine and maleic anhydride. ucl.ac.be The versatility of these methods allows for the creation of a diverse library of dibromomaleimide analogues for various research applications. lookchem.com
Mechanistic Considerations in the Installation of the Dibromomaleimide Moiety for Controlled Synthesis
The installation of the dibromomaleimide moiety is a critical step that relies on the principles of nucleophilic substitution. Dibromomaleimides are highly reactive towards thiols, which selectively displace the bromine atoms. rsc.orgamazonaws.com This reactivity forms the basis for their use in bioconjugation, particularly for bridging disulfide bonds in proteins and peptides. acs.orgresearchgate.netacs.org
The reaction mechanism involves the reduction of a disulfide bond to generate two free thiol groups. These thiols then act as nucleophiles, attacking the electron-deficient carbons of the dibromomaleimide ring and displacing the bromide ions. researchgate.netacs.org This results in the formation of a stable dithiomaleimide bridge. nih.gov
Interestingly, the electron-donating nature of an amino group can be exploited to control the reactivity of the maleimide. When an amine is added to a dibromomaleimide-thiol conjugate, it deactivates the maleimide towards further nucleophilic attack, resulting in a stable aminothiomaleimide. rsc.orgamazonaws.com This strategy offers a pathway to generate stable, multifunctional conjugates without the need for post-conjugation hydrolysis. rsc.orgamazonaws.com It has been demonstrated that dibromomaleimides react selectively with thiols over amines, allowing for a sequential and controlled conjugation process. rsc.orgamazonaws.com
The reaction conditions, such as pH, can also influence the outcome. For example, the reaction of dibromomaleimide with reduced somatostatin (B550006) proceeds efficiently at pH 6.2, while modifications of other proteins have been successful at a pH of 8, highlighting the broad applicability of these reagents across different pH ranges. nih.gov
Optimization of N-Hydroxysuccinimide Ester Activation Protocols in Synthetic Research
The N-Hydroxysuccinimide (NHS) ester is a widely used activating group for carboxylic acids, facilitating their conjugation to primary amines to form stable amide bonds. thermofisher.compapyrusbio.com The activation process itself typically involves the reaction of a carboxylic acid with N-hydroxysuccinimide. chemicalbook.com
Several methods exist for activating carboxylic acids to form NHS esters. A traditional approach utilizes carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), to mediate the coupling. chemicalbook.comamerigoscientific.com However, this method can lead to the formation of urea (B33335) byproducts that can be difficult to remove. amerigoscientific.com To circumvent this, alternative strategies have been developed, including the use of mixed anhydrides or chlorophosphates as activating agents. amerigoscientific.comgoogle.com
The efficiency of the NHS ester coupling reaction is highly dependent on the reaction conditions. The reaction is typically performed in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a pH where the target amine is deprotonated, generally between 7.2 and 9. thermofisher.compapyrusbio.comreddit.com The use of DMSO has been shown to increase the rate and yield of NHS ester reactions by enhancing the nucleophilicity of the amine. papyrusbio.com For instance, in the fluorescent labeling of RNA, optimizing the DMSO concentration to 45–55% in a sodium bicarbonate buffer (pH 7.0–7.5) doubled the conjugation efficiency and reduced the reaction time. papyrusbio.comnih.govresearchgate.net
It's important to note that NHS esters are susceptible to hydrolysis, a competing reaction that increases with pH. thermofisher.com The half-life of hydrolysis for an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. thermofisher.com Therefore, careful control of pH and reaction time is crucial for successful conjugation.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO, DMF | Polar aprotic solvents enhance amine nucleophilicity. papyrusbio.com |
| pH | 7.2 - 9.0 | Ensures the primary amine is deprotonated and reactive. thermofisher.com |
| Temperature | 0°C - Room Temperature | Balances reaction rate and NHS ester stability. thermofisher.com |
| Reaction Time | 0.5 - 4 hours | Sufficient for conjugation while minimizing hydrolysis. thermofisher.compapyrusbio.com |
Purification and Isolation Methodologies for this compound in Research Production
The purification of this compound and its precursors is essential to ensure the final product's purity and reactivity. Various chromatographic techniques are employed throughout the synthesis.
For dibromomaleimide acid precursors, column chromatography is a common purification method. For example, 3,4-Dibromo-maleimide-N-hexanoic acid can be purified by column chromatography using a methanol (B129727) gradient in dichloromethane (B109758) with 1% acetic acid. rsc.org In some cases, simple washing with appropriate solvents like cold methanol and dichloromethane is sufficient to isolate the desired product in high purity. rsc.org
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for purifying more complex dibromomaleimide derivatives, particularly those with hydrophilic or hydrophobic appendages. nih.govacs.org The choice of linker can significantly impact the purification process. For instance, a C6 aliphatic linker aided in the RP-HPLC purification of a hydrophilic sar-dbm conjugate by increasing its retention on the column. nih.govacs.org
For larger biomolecules conjugated with dibromomaleimide reagents, size-based purification methods are often used. Centrifugal filters with a specific molecular weight cutoff can effectively remove unreacted small molecules and byproducts. jove.comjove.com Sucrose gradient centrifugation is another technique employed for purifying larger entities like virus-like particles, separating them based on size. jove.comjove.com
The progress of purification and the characterization of the final product are typically monitored by analytical techniques such as non-reducing SDS-PAGE, native agarose (B213101) gel electrophoresis, and mass spectrometry. jove.comjove.com
| Compound Type | Purification Method | Key Considerations |
| Dibromomaleimide Acids | Column Chromatography | Gradient elution with appropriate solvent systems. rsc.org |
| Washing | Effective for removing impurities when the product has low solubility in the wash solvent. rsc.org | |
| Dibromomaleimide Conjugates | Reverse-Phase HPLC | Linker choice can influence chromatographic behavior. nih.govacs.org |
| Biomolecule Conjugates | Centrifugal Filtration | Selection of appropriate molecular weight cutoff. jove.comjove.com |
| Sucrose Gradient Centrifugation | Useful for separating large particles based on size. jove.comjove.com |
Elucidation of Reaction Kinetics and Mechanistic Studies of Mal Br2 Aca Osu Reactivity
Exploration of Thiol-Maleimide Conjugation Mechanisms with the Dibromomaleimide Moiety
The dibromomaleimide moiety of Mal(Br2)-Aca-OSu provides a second point of reactivity, primarily with thiol-containing molecules like the amino acid cysteine. tandfonline.comnih.gov Unlike traditional maleimides that undergo a simple Michael addition, the presence of bromine atoms leads to a different reaction pathway. acs.org
The reaction of dibromomaleimide with thiols proceeds via a sequential addition-elimination mechanism, which is a type of nucleophilic substitution at the double bond, rather than a standard Michael addition. acs.org A thiol first attacks one of the bromine-bearing carbons of the maleimide (B117702) ring. nih.gov This is followed by the elimination of a bromide ion, resulting in a monobromo-thiosubstituted maleimide. nih.gov This intermediate can then react with a second thiol molecule, replacing the second bromine atom to form a dithioether linkage. tandfonline.comacs.org
This two-step process is rapid, with each step having a half-life on the order of seconds. researchgate.net A key feature of this reaction is that the maleimide double bond is retained in the final product, in contrast to the reaction with standard maleimides which results in a saturated succinimide (B58015) ring. acs.org The reaction is generally not stereospecific at the carbon centers of the maleimide ring as the planarity is retained. However, the initial conjugate addition to a standard maleimide does create a new stereocenter, which can result in a mixture of isomers. amazonaws.com
The high reactivity of the dibromomaleimide towards thiols allows for a high degree of chemoselectivity in the presence of other nucleophilic functional groups found in biomolecules, such as amines. researchgate.net Thiols are soft nucleophiles and preferentially react with the soft electrophilic carbons of the dibromomaleimide ring. researchgate.net
The reaction with thiols is significantly faster than the reaction with amines under typical bioconjugation conditions (pH 6.5-7.5). rsc.orgcreative-biolabs.com At a pH of 7, the reaction of maleimides with thiols can be up to 1000 times faster than with amines. creative-biolabs.com This allows for the selective modification of cysteine residues in proteins, even in the presence of numerous lysine (B10760008) residues with their primary amine side chains. mdpi.com However, at higher pH values (above 7.5-8.0), the reactivity of amines increases, and the potential for competing amine-maleimide reactions rises. researchgate.net
Another important consideration is the potential for the dibromomaleimide to bridge two thiol groups, such as those generated from the reduction of a disulfide bond in a protein. nih.gov This has been demonstrated with the peptide hormone somatostatin (B550006), where a dibromomaleimide was used to re-bridge the disulfide bond after its reduction. nih.gov
Michael Addition Reaction Pathways and Stereochemical Considerations in Research
Research into the Reactivity of Bromine Substituents on the Maleimide Ring
The bromine atoms on the dibromomaleimide ring are the key to its unique reactivity. They act as good leaving groups, facilitating the addition-elimination reaction with thiols. acs.orgmdpi.com
The reactivity of dihalomaleimides has been shown to depend on the nature of the halogen. The order of reactivity is generally diiodo > dibromo > dichloro, which correlates with the leaving group ability of the halide. acs.org The carbon-bromine bonds are susceptible to nucleophilic attack, particularly by soft nucleophiles like thiols. acsgcipr.org
The reaction is a nucleophilic substitution at a vinylic carbon. This type of reaction is generally less common than SN2 reactions at sp3-hybridized carbons but is highly efficient in this system due to the electron-withdrawing nature of the adjacent carbonyl groups, which activate the double bond towards nucleophilic attack. acs.org
Furthermore, research has explored the subsequent reactions of the thiol-substituted maleimide. It has been shown that after the initial reaction with a thiol, a subsequent reaction with an amine can occur, leading to the formation of a stable aminothiomaleimide. amazonaws.comkcl.ac.uk The introduction of the electron-donating amino group deactivates the maleimide ring towards further nucleophilic attack, thereby stabilizing the conjugate. amazonaws.comkcl.ac.uk This highlights the versatile reactivity imparted by the bromine substituents, allowing for sequential and controlled multi-functionalization.
Potential for Further Functionalization or Side Reactions in Research Contexts
The dibromomaleimide moiety within this compound is not merely a simple Michael acceptor. Its structure allows for sequential reactions, offering potential for advanced functionalization. Following an initial reaction, typically with a thiol, the resulting conjugate retains reactivity, which can be harnessed for further modifications or can lead to side reactions.
One of the primary features of the dibromomaleimide group is its capacity to react with two thiol equivalents. tandfonline.com The reaction proceeds via a conjugate addition-elimination mechanism. acs.org The first thiol displaces one bromine atom, and a second thiol can then displace the remaining bromine, forming a dithiomaleimide (DTM) product. tandfonline.com This step-wise reactivity allows for the creation of three-point linkages, connecting different molecules through the central maleimide scaffold. tandfonline.com For instance, researchers have utilized dibromomaleimide as a central connector for three distinct polymer chains. tandfonline.com
This dual reactivity has been exploited in polymerization, where 2,3-dibromomaleimide (DBM) reacts with dithiol monomers to synthesize linear poly(maleimide thioether)s. acs.org The resulting polymers feature an unsaturated maleimide backbone, which presents further opportunities for modification. acs.org
Table 1: Optimized Conditions for Thiol-Dibromomaleimide Polymerization
| Parameter | Optimal Condition |
|---|---|
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Base | Triethylamine (TEA) |
| Molar Ratio (Dithiol:DBM:TEA) | 1:1:3 |
| Monomer Concentration | 1 M |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature |
This data is based on optimization studies for achieving high molecular weight polymers. acs.org
A significant aspect of dibromomaleimide conjugates is the potential for the cleavage of the resulting thioether bond. The succinimidyl thioether linkage formed from standard maleimide-thiol reactions can undergo retro-Michael additions. researchgate.net In the case of bromomaleimide derivatives, the resulting conjugates can be cleaved by excess thiols, such as glutathione, under conditions mimicking the cellular cytoplasm. acs.orgnih.gov This reversibility allows for the development of conjugates designed to release their cargo within the reducing environment of a cell. nih.gov
Furthermore, the N-maleimide moiety of the dibromomaleimide linker can be a point for additional functionalization, allowing for the development of multifunctional polymers or bioconjugates. tandfonline.com This versatility makes dibromomaleimide a useful linker for creating complex delivery systems with multiple functionalities, such as active targeting moieties and imaging agents. tandfonline.com For example, dithiomaleimide conjugates have been shown to be fluorescent, which can be utilized for imaging and tracking applications. tandfonline.com
Electronic and Steric Effects of Bromine on Maleimide Reactivity in Mechanistic Studies
The reactivity of the maleimide double bond in this compound is significantly modulated by the electronic and steric properties of the two bromine substituents. These effects influence the rate and selectivity of its reactions, particularly the Michael addition with thiols. researchgate.netwikipedia.org
Electronic Effects: Bromine atoms are electron-withdrawing, which increases the electrophilicity of the maleimide's carbon-carbon double bond. This heightened electron deficiency makes the maleimide more susceptible to nucleophilic attack by thiols, thereby accelerating the reaction rate compared to unsubstituted maleimides. ontosight.ai Studies comparing different maleimide derivatives have consistently shown that electron-withdrawing substituents on the maleimide ring enhance labeling kinetics. researchgate.net The planar, electron-deficient nature of the maleimide ring is a key factor in its high reactivity. ontosight.ai
Steric Effects: While electronic effects generally enhance reactivity, steric hindrance, which is the slowing of chemical reactions due to the spatial bulk of substituents, also plays a crucial role. wikipedia.org The presence of the two bromine atoms introduces steric bulk around the reactive double bond. However, in the context of dibromomaleimide, the electronic activation appears to be the dominant factor in its reactions with thiols.
Kinetic studies have compared the reactivity of dibromomaleimide with other electrophiles used for cysteine modification. These studies provide quantitative insight into the combined electronic and steric influences.
Table 2: Relative Reactivity of Maleimides and Iodoacetamide with a Cysteine Residue
| Compound | Relative Reactivity | Time to >95% Reaction |
|---|---|---|
| N-ethylmaleimide | High | < 2 min |
| N-methylbromomaleimide | High | < 2 min |
| Dibromomaleimide | Moderate | ~10 min |
| Iodoacetamide | Very Low | > 30 min (<5% reaction) |
Data from the reaction with Grb2 SH2 domain (L111C). acs.orgnih.gov
As shown in the table, dibromomaleimide reacts more slowly than N-ethylmaleimide or N-methylbromomaleimide but is significantly faster than iodoacetamide. acs.orgnih.gov This suggests that while the two bromine atoms provide strong electronic activation, there might be some steric hindrance compared to a monobromomaleimide, or the mechanism involving substitution of bromine leads to a different rate profile than the simple addition seen with N-ethylmaleimide. acs.orgnih.gov Despite this, dibromomaleimide has been identified as a superior electrophile for efficient and stable bioconjugation, particularly for reactions with sterically hindered cysteine residues. nih.gov Balancing these electronic and steric effects is key to designing reagents that react quickly and specifically without promoting unwanted side reactions. researchgate.net
Applications of Mal Br2 Aca Osu in Advanced Bioconjugation Methodologies for Research Purposes
Site-Specific Protein Modification and Labeling Strategies Using Mal(Br2)-Aca-OSu
The dual reactivity of this compound makes it an invaluable reagent for site-specific protein modification. Heterobifunctional crosslinkers are preferred for many applications because they allow for controlled, two-step reactions, which minimizes the formation of undesirable self-conjugates or polymers. thermofisher.com This level of control is crucial for creating well-defined bioconjugates for research purposes, such as mapping protein structures or creating antibody-enzyme conjugates. thermofisher.comcreative-proteomics.com
Research on Selective Cysteine Modification via Dibromomaleimide
The dibromomaleimide functional group is a key feature of this compound, enabling highly selective targeting of cysteine residues in proteins and peptides. mdpi.com Cysteine is an attractive target for modification because its thiol group is the most nucleophilic functional group typically found in proteins, allowing for highly selective reactions. mdpi.com Furthermore, the relative rarity of cysteine in protein sequences means that site-directed mutagenesis can be used to introduce a single cysteine at a specific location for precise labeling. mdpi.com
Research has shown that bromomaleimides react rapidly and selectively with cysteine residues. mdpi.comresearchgate.net This reaction proceeds via an addition-elimination mechanism where one of the bromine atoms acts as a leaving group. mdpi.com An important aspect of this chemistry is its potential for reversibility; the resulting thioether linkage can be cleaved under specific conditions, such as with an excess of a reducing agent like dithiothreitol (B142953) (DTT), which can regenerate the original, unmodified protein. mdpi.comnih.gov This reversibility offers significant advantages for applications requiring temporary protein modification. nih.govresearchgate.net
The dibromomaleimide moiety offers further possibilities, as it can potentially react with two thiol groups. researchgate.net This has been explored in research where dibromomaleimides are used to bridge two adjacent cysteine residues, for instance, after the controlled reduction of a disulfide bond in an antibody, creating a more stable linkage. mdpi.comresearchgate.netresearchgate.net
| Research Focus | Model System/Protein | Key Finding | Reference |
|---|---|---|---|
| Reversible Cysteine Modification | Grb2 SH2 domain (L111C) | Dibromomaleimides allow for selective and reversible modification of cysteine residues. The conjugate can be cleaved to regenerate the unmodified protein. | nih.govresearchgate.net |
| Multi-site Attachment | General Protein Models | The dibromomaleimide group provides up to three potential sites for attachment, enabling further bioconjugation after the initial reaction with cysteine. | nih.gov |
| Disulfide Bridging | Somatostatin (B550006) (peptide hormone) | Dibromomaleimide can insert into a disulfide bond to form a stable maleimide (B117702) bridge between two cysteine residues. | nih.govresearchgate.net |
| Stable Linkage in Antibodies | Antibody Models | Dibromomaleimides can be used to link adjacent cysteine residues generated from a reduced disulfide bond, forming a stable conjugate. | mdpi.comresearchgate.net |
Research on Lysine (B10760008) and N-Terminal Amine Conjugation via OSu Ester
The other reactive arm of this compound is the N-hydroxysuccinimide (OSu) ester, a widely used functional group for targeting primary amines. papyrusbio.com In proteins, primary amines are found at the N-terminus of the polypeptide chain (the α-amine) and on the side chain of lysine residues (the ε-amine). papyrusbio.commdpi.com These amine groups are generally located on the solvent-exposed surfaces of proteins, making them accessible for conjugation. papyrusbio.com
The reaction between an OSu ester and a primary amine forms a highly stable and biocompatible amide bond. papyrusbio.commdpi.com This reaction is highly dependent on pH. papyrusbio.commdpi.com The N-terminal α-amine typically has a lower pKa (around 8) than the lysine ε-amine (around 10). mdpi.com This difference can be exploited to achieve a degree of selectivity; at a near-neutral pH, the N-terminal amine is more nucleophilic and can be preferentially targeted, whereas a higher pH (8.5–9.5) is optimal for reacting with lysine residues. mdpi.com However, because proteins usually contain multiple lysine residues, using OSu esters can lead to a heterogeneous mixture of products with varying numbers of modifications. uu.nlnih.govresearchgate.net Despite this, OSu-ester chemistry is a cornerstone of bioconjugation, used extensively in creating antibody-drug conjugates and other labeled proteins for research. uu.nlnih.gov
Development of Dual-Labeling or Crosslinking Methodologies for Protein Research
The true power of a heterobifunctional reagent like this compound lies in its ability to link two different molecules together in a controlled, stepwise manner, which is essential for dual-labeling and crosslinking studies. creative-proteomics.com These methodologies are used to investigate protein-protein interactions, probe protein structure, and assemble complex biomolecular constructs. thermofisher.comcreative-proteomics.com
The process typically involves a two-step sequential reaction. avantorsciences.com First, the more stable of the two reactive ends is reacted with the first protein or molecule. In the case of this compound, the OSu ester is often reacted first with an amine-containing molecule, as OSu esters can be prone to hydrolysis in aqueous buffers. mdpi.com After purification to remove excess crosslinker, the resulting intermediate, which now bears a reactive dibromomaleimide group, is introduced to the second molecule, which must contain a free thiol group (cysteine). thermofisher.comcreative-proteomics.com This controlled approach prevents the unwanted formation of homodimers and ensures the specific creation of a heterodimeric conjugate. thermofisher.com
This strategy has been fundamental in numerous research applications, including:
Antibody-Enzyme Conjugates: Linking an antibody to an enzyme for use in immunoassays. thermofisher.com
Peptide-Carrier Conjugates: Attaching a synthetic peptide to a larger carrier protein to generate an immune response for antibody production. thermofisher.com
Mapping Protein Interactions: Capturing and identifying transient interactions between two proteins within a complex by covalently linking them. creative-proteomics.com
Functionalization of Peptides and Small Molecules for Research Probes
Beyond large proteins, this compound is a versatile tool for the functionalization of smaller biomolecules like peptides and for the synthesis of custom research probes. Its defined chemical reactivity allows for the precise incorporation of functionalities such as targeting ligands, fluorescent dyes, or affinity tags.
Synthesis of Peptide-Mal(Br2)-Aca-OSu Conjugates for Targeted Delivery Research
In the field of targeted drug delivery, peptides are often used as ligands to direct nanoparticles or therapeutic payloads to specific cells or tissues. mdpi.com A crosslinker like this compound is ideal for creating these conjugates. For example, a targeting peptide could be synthesized with a terminal lysine. The OSu ester end of the crosslinker would be reacted with the peptide's lysine. The resulting peptide-dibromomaleimide conjugate could then be attached to a drug or nanoparticle that has been functionalized with a cysteine residue. This creates a targeted delivery system where the peptide guides the payload to its destination. mdpi.com The ability to easily synthesize and modify peptides makes them powerful building blocks for creating such targeted nanomedicines. mdpi.com
Development of Fluorescent or Affinity Probes for Biological Research
The synthesis of molecular probes for biological imaging and detection is another key application area. osu.eduresearchgate.net this compound can be used to attach a reporter molecule, such as a fluorophore or biotin (B1667282) (an affinity tag), to a specific biomolecule.
A prime example of this is the creation of fluorescently labeled peptides or proteins. nih.gov In one study, a fluorescein-labeled dibromomaleimide was synthesized and used to modify the peptide hormone somatostatin. nih.govresearchgate.net The dibromomaleimide group inserted into the peptide's natural disulfide bond, creating a fluorescent analogue that could be used to study its biological interactions. nih.gov
Alternatively, a fluorescent dye containing a primary amine could be reacted with the OSu ester of this compound. The resulting fluorescent-dibromomaleimide probe could then be used to selectively label a cysteine-containing protein of interest, allowing researchers to track its location and dynamics within a cell. researchgate.net This strategy is foundational for creating a wide array of customized probes to investigate complex biological processes. osu.eduresearchgate.net
| Probe Type | Conjugation Strategy | Research Application | Reference |
|---|---|---|---|
| Fluorescent Peptide | A fluorescein-labeled dibromomaleimide is reacted with a disulfide bond in the peptide somatostatin. | Creating a fluorescent analogue of a peptide hormone to study its biological function and binding. | nih.govresearchgate.net |
| Targeted Delivery System | A targeting peptide is linked via its lysine (to the OSu ester) to a cysteine-functionalized drug or nanoparticle (via the dibromomaleimide). | Developing nanomedicines that can be specifically guided to tumor cells or other sites of disease. | mdpi.com |
| Protein Affinity Probe | An affinity tag (e.g., biotin) with a primary amine is attached to the OSu ester. The resulting probe is used to label a cysteine-containing protein. | Isolating and identifying protein binding partners through affinity purification. | thermofisher.com |
| Custom Fluorescent Label | An amine-containing fluorescent dye is reacted with the OSu ester, creating a thiol-reactive labeling reagent. | Visualizing a specific protein of interest within cells or tissues using fluorescence microscopy. | researchgate.net |
Nucleic Acid Functionalization and Sensing Platform Development in Research
The heterobifunctional crosslinker, this compound, serves as a critical tool in modern bioconjugation, particularly for the development of advanced research tools involving nucleic acids. Its unique architecture, combining a dibromomaleimide (Mal(Br2)) moiety with an N-hydroxysuccinimide (OSu) ester through an aminocaproic acid (Aca) spacer, allows for the sequential and specific conjugation of different biomolecules. This enables the precise construction of functional nucleic acid probes and their integration into sophisticated sensing platforms.
Research on Oligonucleotide Labeling Strategies with this compound
In molecular biology and diagnostics research, the labeling of oligonucleotides is a fundamental step for their use as probes in detection and quantification assays. The this compound linker is specifically designed for this purpose, offering a robust strategy for attaching a highly reactive dibromomaleimide group to an oligonucleotide.
The labeling process is a chemoselective, two-step procedure that leverages the distinct reactivity of the linker's two ends. The strategy typically begins with a synthetically produced oligonucleotide that has been modified to include a primary amine (-NH₂) group, often at the 5' or 3' terminus. The N-hydroxysuccinimide ester of the this compound linker is highly reactive toward this primary amine. thermofisher.comthermofisher.com The reaction, performed in slightly alkaline conditions (pH 7.2-8.5), results in the formation of a stable, covalent amide bond, effectively tethering the linker to the oligonucleotide. thermofisher.com This initial conjugation step is highly efficient and specific, leaving the dibromomaleimide group untouched and available for subsequent reactions. researchgate.net
The resulting product is an oligonucleotide functionalized with a terminal dibromomaleimide. This moiety is significantly more versatile than a standard maleimide; the two bromine atoms can each be substituted by a thiol group (-SH), providing two potential points for covalent attachment. tandfonline.comtandfonline.com This dual reactivity offers advanced options for creating stable, bridged linkages in subsequent conjugation steps. axispharm.com
The table below summarizes the components of the this compound crosslinker and their specific roles in the oligonucleotide labeling process.
| Component | Abbreviation | Function in Oligonucleotide Labeling |
| Dibromomaleimide | Mal(Br2) | A thiol-reactive moiety with two bromine atoms that can be substituted by sulfhydryl groups. It remains inert during the initial labeling step, serving as the reactive handle for subsequent conjugation. tandfonline.comaxispharm.com |
| Aminocaproic Acid | Aca | A six-carbon aliphatic chain that acts as a flexible spacer, separating the oligonucleotide from the maleimide group to reduce potential steric hindrance during subsequent reactions. cfplus.czgoogle.com |
| N-Hydroxysuccinimide Ester | OSu | An amine-reactive group that specifically and efficiently reacts with a primary amine on the modified oligonucleotide to form a stable amide bond, thus covalently attaching the linker. thermofisher.comthermofisher.com |
This labeling strategy yields a highly stable, purified oligonucleotide probe equipped with a potent thiol-reactive group, ready for use in the fabrication of biosensors and other research applications.
Integration into Biosensing Array Fabrication Methodologies for Research
Following successful labeling, the dibromomaleimide-functionalized oligonucleotide is integrated into biosensing platforms, such as microarrays or nanoparticle-based sensors, for the detection of specific DNA or RNA targets. The fabrication of these arrays relies on the covalent immobilization of the oligonucleotide probes onto a solid support or surface.
The dibromomaleimide group introduced by the this compound linker is central to this process. Research methodologies for array fabrication involve preparing a surface (e.g., glass slide, gold nanoparticle, or polymer film) that is functionalized with thiol (-SH) groups. researchgate.netuq.edu.au The dibromomaleimide-activated oligonucleotide is then introduced to this thiol-modified surface.
The subsequent conjugation reaction is a rapid and highly specific thiol-alkene addition, where one or both bromine atoms on the maleimide ring are substituted by the surface thiol groups, forming highly stable thioether bonds. tandfonline.comaxispharm.com This reaction covalently immobilizes the oligonucleotide probe onto the sensor surface. researchgate.net The ability of the dibromomaleimide to potentially react with two surface thiols allows for the formation of a secure, bridged linkage, ensuring the probe remains firmly attached even through multiple washing and hybridization cycles. axispharm.comub.edu This robust, site-specific attachment is critical for the reliability and sensitivity of the resulting biosensor.
Once the oligonucleotide probes are immobilized, the biosensing array is complete. It functions by exposing the array to a sample containing target nucleic acid sequences. If the target sequence is complementary to the immobilized probe, they will bind together (hybridize). This hybridization event can then be detected using various methods, often involving a fluorescent or electrochemical signal, allowing for the qualitative or quantitative analysis of the target nucleic acid.
The key research steps for integrating the labeled oligonucleotide into a biosensing array are outlined below.
| Step | Description | Key Reagents/Components | Purpose |
| 1. Surface Preparation | A solid support (e.g., glass, gold, polymer) is chemically treated to introduce reactive thiol (-SH) groups on its surface. | Thiol-silanes, Self-Assembled Monolayers (SAMs) | To create a surface capable of covalently binding the labeled oligonucleotide probe. |
| 2. Probe Immobilization | The dibromomaleimide-functionalized oligonucleotide is spotted or flowed onto the thiol-activated surface. | Mal(Br2)-labeled Oligonucleotide, Thiolated Surface | To covalently attach the oligonucleotide probes to the sensor chip via a stable thioether linkage formed by the dibromomaleimide-thiol reaction. axispharm.comresearchgate.net |
| 3. Post-Processing | The surface is washed to remove any unbound oligonucleotides and then treated with blocking agents to prevent non-specific binding in subsequent steps. | Buffers, Blocking Agents (e.g., BSA, casein) | To ensure that any signal detected during analysis is due to specific hybridization between the probe and its target. |
| 4. Array Validation | The fabricated array is tested, often with a known complementary fluorescently-labeled sequence, to confirm successful probe immobilization and functionality. | Fluorescently-labeled complementary DNA/RNA | To verify the quality and reliability of the biosensing platform before its use in experimental research. |
Through this methodology, this compound facilitates the creation of highly specific and stable nucleic acid-based biosensing arrays for a wide range of research applications, from gene expression analysis to pathogen detection.
Utilization of Mal Br2 Aca Osu in Materials Science and Polymer Research Applications
Surface Functionalization Methodologies for Biomedical Device Research
The ability to modify the surface of materials is paramount in the development of biomedical devices. Surface properties dictate how a material interacts with a biological environment, influencing factors like biocompatibility and cellular response. Mal(Br2)-Aca-OSu plays a significant role in research aimed at controlling these interactions.
Covalent Attachment to Polymeric Substrates for Enhanced Biocompatibility Research
The covalent attachment of molecules to polymeric substrates is a key strategy for improving the biocompatibility of materials used in biomedical devices. The OSu ester group of this compound readily reacts with primary amine groups present on the surface of a polymeric substrate, forming a stable amide bond. This initial reaction anchors the molecule to the material.
Subsequently, the dibromomaleimide group can be used to immobilize biomolecules, such as peptides or proteins, that are known to enhance biocompatibility. For instance, researchers can attach peptides containing the Arg-Gly-Asp (RGD) sequence, which is known to promote cell adhesion. This approach allows for the creation of surfaces that actively encourage favorable biological responses, a critical area of research for implants and other medical devices. nih.gov
Research into Controlled Surface Modification for Cell Adhesion Studies
Understanding and controlling cell adhesion to material surfaces is fundamental in tissue engineering and regenerative medicine. researchgate.net this compound provides a platform for systematic studies of cell adhesion by enabling precise control over the density of ligands presented on a surface.
By varying the concentration of this compound used during the surface modification process, researchers can create a gradient of reactive sites. This allows for the subsequent attachment of cell-adhesive molecules at different densities. Studies have shown that cell adhesion, spreading, and proliferation can be directly influenced by the density of surface-bound ligands. nih.gov This level of control is essential for designing materials that can guide cellular behavior and promote tissue regeneration. researchgate.net
Polymer Synthesis and Hydrogel Formation Research
This compound is also a versatile reagent in the synthesis of novel polymers and the formation of hydrogels, which are water-swollen polymer networks with a wide range of applications in biomedicine.
This compound as a Crosslinking Agent in Polymeric Networks Research
The dibromomaleimide functionality of this compound makes it an effective crosslinking agent in the formation of polymeric networks. polyacs.org Crosslinking is the process of forming covalent bonds between polymer chains, which transforms a liquid polymer solution into a solid, three-dimensional network.
In a typical research application, a polymer with thiol (-SH) groups can be reacted with the dibromomaleimide group of this compound. The two bromine atoms on the maleimide (B117702) ring can react with two separate thiol groups, effectively linking two polymer chains together. This type of "click" chemistry is highly efficient and allows for the formation of well-defined polymer networks with tunable mechanical properties. polyacs.org
Development of Responsive Hydrogels for Controlled Release Research
Responsive or "smart" hydrogels are materials that can change their properties in response to external stimuli, such as pH, temperature, or the presence of specific molecules. nih.gov This property makes them highly attractive for controlled drug delivery applications. nih.gov this compound can be incorporated into the structure of hydrogels to impart responsiveness.
For example, the linkage formed between the dibromomaleimide and thiol groups can be designed to be cleavable under certain conditions. This allows for the development of hydrogels that can release an encapsulated therapeutic agent in a controlled manner when exposed to a specific trigger. Research in this area is focused on creating sophisticated drug delivery systems that can target diseased tissues and release drugs on demand. nih.govresearchgate.net
Fabrication of Nanomaterials and Composites for Research Purposes
The principles of surface functionalization and polymer synthesis using this compound extend to the fabrication of advanced nanomaterials and composites. These materials, with dimensions on the nanometer scale, exhibit unique properties that are being explored for a variety of research applications. researchgate.net
By attaching this compound to the surface of nanoparticles, researchers can create building blocks for the assembly of larger, more complex structures. researchgate.net For instance, functionalized nanoparticles can be crosslinked into a polymer matrix to create a nanocomposite material with enhanced mechanical or electronic properties. univ-lyon1.fr This approach allows for the combination of the unique properties of nanoparticles with the processability of polymers, leading to the development of novel materials for applications in electronics, catalysis, and sensing.
Functionalization of Nanoparticles and Quantum Dots for Targeted Delivery Research
The compound this compound is a heterobifunctional crosslinker designed for the covalent conjugation of molecules. Its structure comprises three key components: a dibromo-maleimide group, an aminocaproic acid (Aca) spacer, and an N-hydroxysuccinimide (OSu) ester. This architecture allows for a two-step conjugation strategy, making it a valuable tool in the functionalization of nanoparticles (NPs) and quantum dots (QDs) for applications in targeted delivery research.
The primary utility of this compound in this context is to create stable bioconjugates. The OSu ester end of the molecule reacts efficiently with primary amine groups (-NH2) present on the surface of nanoparticles or on modified quantum dots, forming a stable amide bond. This reaction is typically carried out in a buffered solution at a pH of 7.5. iris-biotech.de The second part of the crosslinker, the maleimide group, is specifically reactive toward sulfhydryl or thiol groups (-SH). This allows for the subsequent attachment of targeting ligands, such as antibodies, peptides, or other biomolecules that have been engineered to possess a free thiol group. iris-biotech.de This thiol-maleimide reaction proceeds at a slightly lower pH (around 6.8) and results in a stable thioether linkage. iris-biotech.de
The Aca spacer provides a separation between the nanoparticle and the attached ligand, which can be crucial for maintaining the biological activity of the targeting moiety by reducing steric hindrance. The presence of two bromine atoms on the maleimide ring is a distinguishing feature. While the primary role of the maleimide is thiol reactivity, the bromine substituents can influence the electronic properties and reactivity of the maleimide double bond.
Research in targeted delivery aims to enhance the therapeutic efficacy of drugs by directing them to specific cells or tissues, such as cancer cells, while minimizing off-target effects. osu.eduru.nl Nanoparticles and quantum dots serve as versatile platforms for carrying therapeutic agents or for imaging purposes. osu.edu By using a crosslinker like this compound, these platforms can be decorated with ligands that recognize and bind to specific receptors overexpressed on target cells.
Table 1: Reactive Groups in this compound and Their Conjugation Partners
| Functional Group | Abbreviation | Reactive Partner | Resulting Bond | Typical pH |
| N-Hydroxysuccinimide Ester | OSu | Primary Amine (-NH2) | Amide | 7.5 (6.5-8.5) iris-biotech.de |
| Dibromo-Maleimide | Mal(Br2) | Sulfhydryl/Thiol (-SH) | Thioether | 6.8 (6.5-7.0) iris-biotech.de |
Table 2: Generalized Protocol for Nanoparticle Functionalization
| Step | Procedure | Purpose |
| 1 | Activation of Nanoparticle | The amine-containing nanoparticle is reacted with this compound in a suitable buffer (pH ~7.5). |
| 2 | Purification | Excess, unreacted crosslinker is removed from the activated nanoparticle solution using methods like dialysis or size exclusion chromatography. |
| 3 | Conjugation of Targeting Ligand | The thiol-containing targeting ligand is added to the purified, activated nanoparticles in a buffer of pH ~6.8. |
| 4 | Final Purification | The final conjugate is purified to remove any unconjugated ligands and byproducts. |
Integration into Composite Materials for Enhanced Performance Research
In materials science and polymer research, the properties of composite materials are often tailored by incorporating additives. This compound serves as a reactive additive, capable of being covalently integrated into a polymer matrix to enhance specific performance characteristics, most notably flame retardancy.
The key to this application lies in the dibromo-maleimide portion of the molecule. Brominated compounds are widely recognized and utilized as effective flame retardants. researchgate.net When incorporated into polymers, they can interrupt the chemical reactions of combustion in the gas phase or promote char formation, thereby reducing the material's flammability. researchgate.net A significant challenge with traditional, non-reactive flame retardants is their tendency to leach out from the polymer matrix over time, which not only diminishes the fire-resistant properties but can also lead to environmental and health concerns. researchgate.net
This compound overcomes this limitation by acting as a reactive flame retardant. Its bifunctional nature allows it to be chemically bonded into the polymer structure. For instance, in a polymer system containing amine functionalities (e.g., a polyamide), the OSu group can form a stable amide bond with the polymer backbone. Concurrently, the maleimide group can participate in polymerization or cross-linking reactions, particularly with polymers or additives containing thiol groups, through thiol-ene click reactions. polyacs.org This dual reactivity ensures that the brominated flame-retardant component is permanently locked into the material's structure.
The integration of such reactive molecules can lead to composite materials with enhanced thermal stability and reduced heat release rates, which are critical parameters for materials used in demanding applications like aerospace interiors and electronics. dtic.mil Research in this area focuses on developing new polymer systems that meet stringent fire safety standards without compromising the mechanical integrity or other essential properties of the material. dtic.mil The use of reactive crosslinkers like this compound is a key strategy in achieving this goal by creating durable, high-performance, fire-resistant composites.
Table 3: Potential Impact of Reactive Brominated Crosslinker on Polymer Properties
| Property | Standard Polymer | Polymer with Non-Reactive Brominated Additive | Polymer with Covalently-Bound this compound |
| Flame Retardancy (e.g., LOI %) | Low | High | High and Permanent |
| Heat Release Rate | High | Reduced | Significantly Reduced |
| Additive Leaching | N/A | Potential for Leaching | Minimal to None |
| Mechanical Integrity | Baseline | May be compromised | Potentially enhanced due to cross-linking |
| Thermal Stability | Baseline | Increased | Increased |
Table 4: Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-succinimidyl (dibromo-maleimido)aminocaproate (structure inferred) |
| OSu | N-Hydroxysuccinimide ester |
| Aca | Aminocaproic acid |
| Mal | Maleimide |
Advanced Analytical and Spectroscopic Methodologies for Research on Mal Br2 Aca Osu and Its Conjugates
High-Resolution Mass Spectrometry Techniques for Characterization of Reaction Products in Research
High-resolution mass spectrometry (HRMS) is an indispensable tool in the analysis of Mal(Br2)-Aca-OSu conjugates, providing precise mass measurements that confirm covalent bond formation and allow for the determination of critical quality attributes like the drug-to-antibody ratio (DAR). sciex.comquality-assistance.com In the context of ADCs, HRMS is used at the intact, subunit, and peptide levels to build a comprehensive profile of the conjugate mixture. quality-assistance.com
Detailed Research Findings: Research on ADCs prepared with dibromomaleimide (DBM) linkers demonstrates that HRMS can effectively identify different drug-loaded species. nih.gov The conjugation of a drug-linker payload to an antibody results in a predictable mass increase for each addition. For DBM linkers that bridge interchain disulfides on an antibody, the resulting ADC population is typically more homogeneous, with a predominant species of DAR 4. nih.gov However, analysis of ADCs with engineered single cysteine residues conjugated with a DBM-payload has also been successfully characterized, showing a single conjugation event and a mass difference corresponding to the substitution of one bromine atom. nih.gov
The deconvoluted mass spectrum allows for the calculation of the average DAR, a crucial parameter influencing the ADC's efficacy and pharmacokinetics. sciex.comnih.gov Variations in ionization efficiency among different DAR species can pose a challenge, but methods involving deglycosylation or subunit analysis (e.g., analysis of light and heavy chains after reduction) are employed to improve accuracy. sciex.comnih.gov
Table 6.1.1: Example HRMS Data for a Trastuzumab-Mal(Br2)-Aca-Drug Conjugate This table presents hypothetical HRMS data for an ADC created by conjugating a 5 kDa drug payload via the Mal(Br2)-Aca linker to the interchain disulfides of Trastuzumab.
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (ppm) |
| Unconjugated mAb (DAR 0) | 148,050 | 148,052 | 13.5 |
| mAb + 2 Linker-Drug (DAR 2) | 158,550 | 158,554 | 25.2 |
| mAb + 4 Linker-Drug (DAR 4) | 169,050 | 169,057 | 41.4 |
| mAb + 6 Linker-Drug (DAR 6) | 179,550 | 179,559 | 50.1 |
Note: Theoretical mass calculations account for the mass of the antibody, the added linker-drug molecules, and the atoms lost during the conjugation reaction.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Conjugates and Reaction Intermediates in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of the this compound linker itself and its reaction intermediates. rsc.orgscispace.com While the complexity and high molecular weight of intact antibody conjugates make their complete NMR analysis challenging, NMR is crucial for characterizing the linker before conjugation and for studying model reactions to confirm reaction mechanisms.
Detailed Research Findings: For the synthesis of DBM-functionalized molecules, ¹H and ¹³C NMR are routinely used to confirm the structure. rsc.orgjove.com For instance, ¹³C NMR of a DBM monomer shows characteristic resonances for the maleimide (B117702) C=C bond at approximately 129.9 ppm and the C=O bond at 166.7 ppm. rsc.org Upon reaction with a thiol, such as a cysteine residue, these chemical shifts change significantly, providing evidence of successful conjugation. Similarly, the reaction of the OSu ester with an amine is confirmed by the disappearance of signals corresponding to the succinimide (B58015) protons and the appearance of new amide bond signals. Studies on model systems, such as the reaction of a DBM derivative with a cysteine-containing peptide, can be monitored by NMR to confirm the formation of the desired thioether linkage. nih.gov
Table 6.2.1: Predicted ¹H NMR Chemical Shifts for this compound Before and After Conjugation This table outlines the expected shifts for key protons in the linker structure.
| Proton Location | Functional Group | Predicted Shift (δ) Before Conjugation | Predicted Shift (δ) After Conjugation |
| Succinimide Protons | OSu Ester | ~2.9 ppm (singlet) | Signal disappears |
| Methylene (adjacent to NH) | Aca Spacer | ~3.2-3.4 ppm (triplet) | Shifted downfield |
| Methylene (adjacent to C=O) | Aca Spacer | ~2.3-2.5 ppm (triplet) | Minor shift |
| Maleimide C-H | Maleimide (if not fully substituted) | N/A (Dibromo) | N/A |
Chromatographic and Electrophoretic Separation Techniques for Product Purity and Analysis in Research
A variety of chromatographic and electrophoretic techniques are essential for purifying this compound conjugates and analyzing their purity, homogeneity, and aggregation state. The most prominent methods include Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govacs.org
Size-Exclusion Chromatography (SEC) is used to separate molecules based on their hydrodynamic radius. It is primarily employed to quantify high molecular weight species (aggregates) and fragments in the conjugate preparation, which are critical quality attributes to monitor for product stability. acs.org
Reversed-Phase HPLC (RP-HPLC) , often performed under denaturing conditions, is used to separate the light and heavy chains of the antibody after reduction. This allows for the analysis of drug distribution on each chain. tandfonline.com
Table 6.3.1: Representative HIC-HPLC Data for an ADC Prepared with this compound
| Peak Number | Retention Time (min) | Relative Peak Area (%) | Assigned DAR Species |
| 1 | 8.2 | 4.5 | DAR 0 |
| 2 | 12.5 | 15.1 | DAR 2 |
| 3 | 15.8 | 72.3 | DAR 4 |
| 4 | 18.1 | 7.6 | DAR 6 |
| 5 | 19.9 | 0.5 | DAR 8 |
| Average DAR | 3.7 |
Spectrophotometric and Fluorometric Methods for Quantifying Conjugation Efficiency in Research
Spectrophotometric and fluorometric methods provide rapid and accessible means to quantify the extent of conjugation, often used to calculate the average DAR.
Detailed Research Findings: UV/Vis Spectrophotometry can determine the average DAR by measuring absorbance at two wavelengths: 280 nm for the protein concentration and another wavelength specific to the conjugated payload, provided it has a distinct chromophore. nih.gov The concentrations of the antibody and the payload can be calculated using their respective extinction coefficients via the Beer-Lambert law, and the ratio of these concentrations gives the average DAR.
Fluorometric Methods are particularly relevant for DBM chemistry. The reaction of a dibromomaleimide with two thiol equivalents results in the formation of a fluorescent dithiomaleimide (DTM) product. rsc.org This provides a chemifluorescent response where the conjugation event itself generates a fluorophore, allowing the reaction to be monitored in real-time and quantified by fluorescence intensity. rsc.orgjove.com This OFF-to-ON fluorescence switching is a powerful tool for assessing conjugation efficiency. rsc.org
Table 6.4.1: Example Calculation of Average DAR using UV/Vis Spectrophotometry
| Parameter | Value | Unit |
| ADC Absorbance at 280 nm (A₂₈₀) | 1.250 | AU |
| ADC Absorbance at 350 nm (A₃₅₀) | 0.210 | AU |
| Molar Extinction Coefficient of Antibody at 280 nm (ε_Ab,280) | 210,000 | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 350 nm (ε_Drug,350) | 15,000 | M⁻¹cm⁻¹ |
| Correction Factor (Antibody absorbance at 350 nm / Antibody absorbance at 280 nm) | 0.05 | - |
| Calculated Antibody Concentration | 5.7 µM | |
| Calculated Drug Concentration | 14.0 µM | |
| Calculated Average DAR (Drug Conc. / Antibody Conc.) | 2.46 |
Biophysical Techniques for Studying Conjugate Interactions and Conformation in Research
It is critical to ensure that the conjugation of the this compound linker and its associated payload does not adversely affect the antibody's structure and function. Several biophysical techniques are employed for this purpose. ddtjournal.commdpi.com
Table 6.5.1: Comparative Secondary Structure Analysis by Far-UV CD
| Structure Element | Unconjugated Antibody (%) | This compound Conjugate (%) |
| α-Helix | 4 | 4 |
| β-Sheet | 45 | 44 |
| Turn | 20 | 21 |
| Unordered | 31 | 31 |
Surface Plasmon Resonance (SPR) SPR is a label-free technique used to measure the real-time binding kinetics of the conjugate to its target antigen. nih.gov This analysis is vital to confirm that the modification does not hinder the antibody's binding affinity (KD). acs.org By immobilizing the antigen and flowing the ADC over the surface, association (ka) and dissociation (kd) rate constants are determined. Studies comparing DBM-linked ADCs to their parent antibodies have shown comparable binding affinities, indicating that the conjugation chemistry does not interfere with target recognition. nih.govacs.org
Table 6.5.2: Representative SPR Kinetic Data for Antigen Binding
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
| Unconjugated Antibody | 5.1 x 10⁵ | 2.5 x 10⁻⁴ | 0.49 |
| This compound Conjugate | 4.9 x 10⁵ | 2.8 x 10⁻⁴ | 0.57 |
Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). mdpi.com ITC can be used to probe the driving forces behind antibody-antigen recognition and how they might be altered by conjugation. nih.gov In some studies, ITC has been used to measure the pKa of specific cysteine thiols, which can influence the stability of the resulting conjugate. nih.govresearchgate.net Characterization of ADCs by ITC has shown that despite minor differences in thermal stability, the binding affinity and thermodynamics can remain unaffected by the conjugation process. mdpi.com
Computational and Theoretical Investigations into the Reactivity and Structure of Mal Br2 Aca Osu
Quantum Mechanical (QM) Studies of Reaction Pathways and Transition States
Quantum mechanical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of reaction energy barriers. For Mal(Br2)-Aca-OSu, QM studies focus on the two primary reactions it undergoes: the reaction of the dibromomaleimide group with thiols and the reaction of the OSu ester with primary amines.
The reaction of dibromomaleimides with thiols is of particular interest as it can proceed through a sequential substitution mechanism. acs.org QM studies can model the conjugate addition of a thiolate anion to the bromomaleimide system. ucl.ac.uk These calculations can help in understanding the energetics of the formation of the initial adduct and the subsequent elimination of the first and second bromide ions. The transition states for these steps can be located, and their energies calculated to predict the reaction rates. For instance, it has been noted that the addition of the first nucleophile can influence the reactivity of the second substitution. ucl.ac.uk
Similarly, the hydrolysis and aminolysis of the OSu ester can be investigated using QM methods. mdpi.com These studies can provide detailed information on the transition state structures for the nucleophilic attack of an amine on the ester carbonyl group, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The calculated energy barriers for these reactions can help in understanding the conditions required for efficient conjugation to lysine (B10760008) residues on proteins.
A hypothetical reaction pathway for the thiol-dibromomaleimide reaction, as could be elucidated by QM studies, is presented below:
| Reaction Step | Description | Intermediate/Transition State |
| Step 1: First Thiol Addition | A thiol nucleophile attacks one of the bromine-substituted carbons of the maleimide (B117702) ring. | A tetrahedral intermediate is formed. |
| Step 2: First Bromide Elimination | The first bromide ion is eliminated, reforming the double bond. | A transition state involving the C-Br bond breaking is passed. |
| Step 3: Second Thiol Addition | A second thiol nucleophile attacks the remaining bromine-substituted carbon. | A second tetrahedral intermediate is formed. |
| Step 4: Second Bromide Elimination | The second bromide ion is eliminated, resulting in a dithioether-substituted maleimide. | A final transition state leads to the stable product. |
Molecular Dynamics (MD) Simulations of this compound Interactions with Biomolecules
While QM methods are excellent for studying the details of a chemical reaction at a single active site, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger systems, such as the interaction of this compound with an entire protein. MD simulations can provide insights into how the linker orients itself with respect to the protein surface, the accessibility of target residues (cysteines and lysines), and the conformational changes that may occur upon conjugation.
For instance, MD simulations can be used to model a protein, such as an antibody fragment, in an aqueous environment. worktribe.com The this compound linker can then be introduced into the simulation box to observe its diffusion and binding to the protein surface. These simulations can help identify preferential binding sites and orientations that favor conjugation. This is particularly important for understanding the site-specificity of the conjugation reaction, especially when multiple potential cysteine or lysine residues are present.
Key insights from MD simulations could include:
Residue Accessibility: Mapping the solvent-accessible surface area of cysteine and lysine residues to predict which are most likely to react.
Linker Conformation: Determining the preferred conformations of the Aca (6-aminocaproic acid) linker and how they influence the reach and orientation of the reactive ends.
Protein Dynamics: Assessing whether the binding of the linker induces any significant changes in the protein's secondary or tertiary structure.
Prediction of Reactivity and Selectivity Using Density Functional Theory (DFT)
Density Functional Theory (T) is a powerful and widely used QM method for predicting the electronic structure and reactivity of molecules. mdpi.com For this compound, T can be employed to calculate various reactivity indices that help in predicting its reactivity and selectivity towards different nucleophiles.
One of the key applications of T is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the LUMO of the dibromomaleimide and OSu ester moieties can indicate the most electrophilic sites susceptible to nucleophilic attack. For the dibromomaleimide group, T calculations can help rationalize the observed high reactivity towards soft nucleophiles like thiols. acs.org
Furthermore, T can be used to model the reaction profiles for competing reaction pathways. For example, in a biological system containing both free thiols and amines, T can help predict whether the dibromomaleimide will react preferentially with a cysteine thiol over a lysine amine under specific pH conditions. This is achieved by calculating the activation energies for both reactions.
A table summarizing predictable reactivity parameters from T is shown below:
| Parameter | Description | Relevance to this compound |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a stronger electrophile. | Predicts the susceptibility of the maleimide and OSu ester to nucleophilic attack. |
| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecule. | Identifies the most electron-deficient (electrophilic) centers. |
| Fukui Functions | Describe the change in electron density when an electron is added or removed. | Pinpoints the specific atoms most susceptible to nucleophilic or electrophilic attack. |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | Predicts the relative rates of competing reactions (e.g., thiol vs. amine reaction). |
DFT has been utilized to analyze electronic distributions in HOMO-LUMO isosurfaces for substituted maleimide derivatives to understand their fluorescence properties. bham.ac.uk Similar approaches can be applied to understand the reactivity of this compound.
Structure-Activity Relationship (SAR) Modeling for Conjugation Efficiency in Research
Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a molecule with its biological or chemical activity. For this compound and its analogs, SAR studies can be invaluable for optimizing conjugation efficiency and the stability of the resulting bioconjugate.
By synthesizing and testing a library of related linkers with variations in the linker chain (e.g., replacing the Aca unit with other spacers) or the maleimide substituents, researchers can gather data on conjugation yields, rates, and the stability of the final product. ucl.ac.uk This data can then be used to build a SAR model. For example, it has been shown that the nature of the substituent on the maleimide nitrogen can affect the rate of hydrolysis of the maleimide ring, which can be a desirable feature for creating stable conjugates. acs.orgrsc.org
Computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to develop predictive models. These models use molecular descriptors (calculated from the 3D structure of the linkers) to predict their conjugation efficiency.
An example of a hypothetical SAR study is outlined in the table below:
| Linker Variation | Structural Change | Observed Effect on Conjugation |
| Linker 1 (this compound) | 6-aminocaproic acid spacer | Baseline efficiency and stability. |
| Linker 2 | Shorter (e.g., glycine) spacer | May decrease conjugation efficiency due to steric hindrance. |
| Linker 3 | More rigid (e.g., cyclohexyl) spacer | Could improve stability but potentially lower flexibility and reaction rates. |
| Linker 4 | Hydrophilic (e.g., PEG) spacer | May improve solubility and reduce aggregation of the conjugate. |
These SAR studies, often guided by and rationalized with computational models, are crucial for the rational design of next-generation bifunctional linkers with improved properties for specific applications in bioconjugation and drug delivery. nih.gov
Research Challenges, Limitations, and Future Directions for Mal Br2 Aca Osu
Addressing Stability and Shelf-Life Challenges in Research Applications
A significant hurdle in the widespread research application of Mal(Br2)-Aca-OSu is its inherent stability and shelf-life. The presence of highly reactive functional groups—the dibromomaleimide and the N-hydroxysuccinimide (NHS) ester—renders the molecule susceptible to degradation, particularly in the presence of moisture. The NHS ester is prone to hydrolysis, which diminishes its reactivity towards primary amines. Similarly, the dibromomaleimide moiety can undergo reactions that compromise its specific thiol-reactive capabilities.
To mitigate these stability issues, stringent storage conditions are paramount. Researchers must store the compound under anhydrous conditions, often in desiccators or under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures to minimize degradation. The development of more stable formulations or the co-crystallization of this compound with stabilizing agents could present a viable research direction. Furthermore, systematic studies are needed to quantify the degradation kinetics under various storage conditions (temperature, humidity, light exposure) to establish clear guidelines for its handling and use.
Strategies for Enhancing Reaction Specificity and Yield in Complex Research Systems
While this compound is designed for specific bioconjugation reactions, achieving high specificity and yield in complex biological mixtures remains a challenge. The NHS ester can react with other nucleophiles besides primary amines, such as the hydroxyl groups of serine, threonine, and tyrosine, albeit at a slower rate. The dibromomaleimide, while primarily targeting thiols, can also exhibit off-target reactivity.
Optimizing reaction conditions is a key strategy to enhance specificity. This includes careful control of pH, temperature, and reaction time. For instance, NHS ester reactions are typically more efficient at slightly alkaline pH (7-8.5), while maleimide-thiol reactions proceed readily at near-neutral pH (6.5-7.5). A two-step sequential reaction, where the NHS ester is reacted first, followed by purification and then the maleimide (B117702) reaction, can often improve the purity of the final conjugate.
Future research should focus on developing more advanced purification techniques to remove unwanted side products and unreacted starting materials. Additionally, exploring the use of protecting groups that can be selectively removed to unmask the reactive moieties at the desired time could offer a pathway to greater reaction control and higher yields.
Development of Novel Synthetic Routes to Analogues and Derivatives for Research
Creating a library of this compound analogues with varying linker lengths and compositions would be highly beneficial. For example, incorporating polyethylene (B3416737) glycol (PEG) spacers of different lengths between the maleimide and NHS ester groups could enhance the solubility and pharmacokinetic properties of the resulting bioconjugates. google.com The synthesis of derivatives with alternative reactive groups could also broaden the application scope of this crosslinker family. nottingham.ac.ukmdpi-res.com Research into solid-phase synthesis methods could streamline the production of these analogues, enabling high-throughput screening for desired properties. nottingham.ac.uk
Exploration of Underexplored Applications in Emerging Research Fields
The primary application of this compound has been in the field of bioconjugation for creating antibody-drug conjugates and other protein-small molecule linkages. However, its unique heterobifunctional nature suggests potential in a variety of other emerging research areas that remain largely unexplored.
For instance, in materials science, this compound could be used to functionalize surfaces and nanoparticles. The NHS ester could anchor the molecule to amine-modified surfaces, while the dibromomaleimide could be used to subsequently attach thiol-containing biomolecules or synthetic polymers. This could lead to the development of novel biosensors, drug delivery systems, and advanced biomaterials.
In the field of proteomics, this crosslinker could be employed for creating specific protein-protein conjugates to study cellular pathways and protein interactions. Its use in the development of targeted therapies and diagnostic agents also warrants further investigation. bioone.org Exploring these new frontiers will require interdisciplinary collaboration and the adaptation of existing protocols to new experimental systems.
Integration into Multidisciplinary Research Platforms
The true potential of this compound can be fully realized through its integration into multidisciplinary research platforms. This involves combining its use with other advanced analytical and high-throughput technologies. For example, coupling this compound-based conjugation with mass spectrometry would allow for detailed characterization of the resulting conjugates and the identification of specific conjugation sites.
Integrating this crosslinker into automated synthesis and screening platforms could accelerate the discovery of new bioconjugates with desired biological activities. Furthermore, its use in conjunction with advanced imaging techniques could enable the visualization and tracking of labeled molecules in real-time within living cells and organisms. Establishing collaborations between chemists, biologists, materials scientists, and engineers will be essential to drive innovation and fully exploit the capabilities of this compound in these integrated research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
